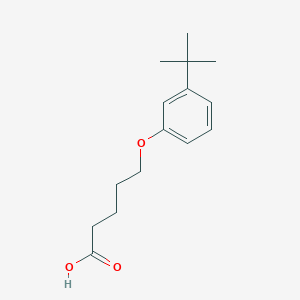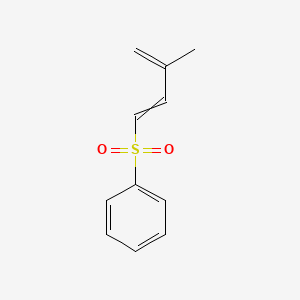
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene is a chemical compound that features a benzene ring substituted with a sulfonyl group and a 3-methylbuta-1,3-diene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbuta-1,3-diene-1-sulfonyl)benzene typically involves the reaction of benzene with a sulfonyl chloride derivative in the presence of a base. One common method is the Friedel-Crafts sulfonylation, where benzene reacts with 3-methylbuta-1,3-diene-1-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition Reactions: The diene moiety can undergo 1,2- and 1,4-addition reactions with electrophiles, such as hydrogen halides (HBr, HCl) and halogens (Br2, Cl2).
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Addition Reactions: Hydrogen halides (HBr, HCl) and halogens (Br2, Cl2) under controlled temperatures to favor either kinetic or thermodynamic products.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
Electrophilic Substitution: Products include nitro, bromo, and sulfonyl derivatives of this compound.
Addition Reactions: 1,2- and 1,4-addition products depending on the reaction conditions.
Oxidation and Reduction: Sulfinyl and sulfhydryl derivatives.
Aplicaciones Científicas De Investigación
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Methylbuta-1,3-diene-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The diene moiety can participate in conjugated addition reactions, forming stable adducts with electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Butadiene, 3-methyl-: A similar diene compound with different substitution patterns.
3-Methyl-1,2-butadiene: Another diene with a different arrangement of double bonds.
3,3-Dimethylallene: A related compound with a different substitution on the diene moiety.
Uniqueness
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene is unique due to the presence of both a sulfonyl group and a conjugated diene system
Propiedades
Número CAS |
80283-59-6 |
|---|---|
Fórmula molecular |
C11H12O2S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
3-methylbuta-1,3-dienylsulfonylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-9H,1H2,2H3 |
Clave InChI |
GGNCVHVNQVXNKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


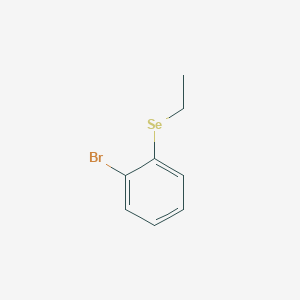
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)

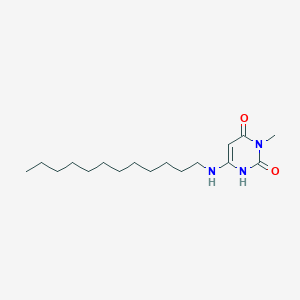

![2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421069.png)

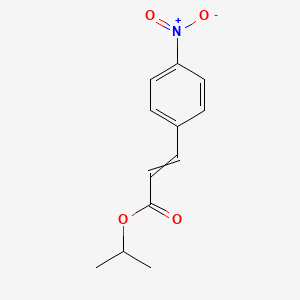
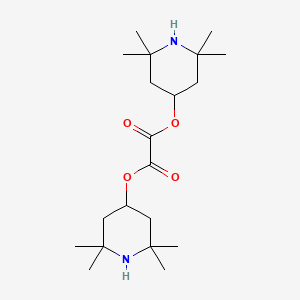
![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)

![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
